

Application Note: Mass Spectrometric Characterization of 4-(3-Pyridinyl)pyrimidine-2-thiol

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Compound of Interest

Compound Name: 4-(3-Pyridinyl)pyrimidine-2-thiol

CAS No.: 393516-77-3

Cat. No.: B3024205

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Abstract

This application note details the mass spectrometric behavior of **4-(3-Pyridinyl)pyrimidine-2-thiol** (CAS: 1450-85-7 analogues), a critical heterocyclic scaffold in kinase inhibitor discovery and metal chelation chemistry.^{[1][2]} We address the analytical challenges posed by thione-thiol tautomerism, which significantly influences ionization efficiency and fragmentation pathways in Electrospray Ionization (ESI). This guide provides a validated protocol for LC-MS/MS analysis, mechanistic insights into fragmentation (MS²), and strategies for differentiating the target analyte from synthetic by-products.^{[1][2]}

Part 1: Chemical Context & Tautomerism^{[1][2]}

The Tautomeric Challenge

The analyte exists in a dynamic equilibrium between the thiol (mercapto) and thione forms.^[1]^[3] While often denoted as a "thiol" in nomenclature, the thione (1H-pyrimidine-2-thione)

tautomer is thermodynamically favored in polar solvents (e.g., methanol, water) and the solid state due to the stabilization energy of the thioamide resonance.[1][2]

- Thiol Form: Heteroaromatic, S-H bond present.[1][2]
- Thione Form: Non-aromatic pyrimidine ring (partially), N-H bond present, C=S character.[1][2]

Impact on MS: In ESI(+), the site of protonation is dictated by basicity.[2] The pyridine nitrogen () and the pyrimidine ring nitrogens compete.[1] In the thione form, the N1/N3 positions are protonated or involved in tautomerism, directing charge localization and subsequent fragmentation.[1][2]

Part 2: Experimental Protocol

Sample Preparation

Objective: Solubilize the compound while minimizing oxidative dimerization (disulfide formation).

- Stock Solution: Dissolve 1 mg of **4-(3-Pyridinyl)pyrimidine-2-thiol** in 1 mL of DMSO. (Avoid pure methanol for long-term storage to prevent slow oxidation).[1][2]
- Working Standard: Dilute stock to 10 µg/mL in 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.
- Process Control: To verify the absence of disulfide dimer (), analyze a fresh sample immediately.[2]

LC-MS/MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole.

Parameter	Setting	Rationale
Column	C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m)	Retains polar heterocycles; separates monomer from dimer.[1][2]
Mobile Phase A	Water + 0.1% Formic Acid	Provides protons for generation.[2]
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Elution strength.
Gradient	5% B to 95% B over 5 min	Generic scouting gradient for NCEs.
Flow Rate	0.4 mL/min	Optimal for ESI source stability.
Ionization	ESI Positive (+)	Basic nitrogens facilitate facile protonation.[1][2]
Source Temp	350°C	Ensures desolvation of the polar thione.
Capillary Voltage	3.5 kV	Standard for positive mode.

Part 3: Mass Spectral Analysis & Fragmentation[4] Ionization Profile[1]

- Precursor Ion: The spectrum is dominated by the protonated molecular ion
(Calculated for C₉H₈N₃S⁺).[2]
- Adducts: Sodium adducts
may appear but are suppressed by formic acid.[2]
- Dimerization: A peak at m/z 377 indicates oxidation to the disulfide (3,3'-di(pyrimidin-4-yl)dipyridine disulfide).[2]

Fragmentation Pathways (MS2)

Collision Induced Dissociation (CID) of m/z 190 reveals characteristic neutral losses driven by the stability of the pyridine ring and the lability of the sulfur moiety.

Key Fragment Ions:

- m/z 156.0 (Loss of H_2S):
 - Mechanism:[1][2][4] Proton transfer from the thione nitrogen to the sulfur, followed by elimination of H_2S (34 Da).[1][2] This yields a radical cation or a rearranged cationic species (e.g., 4-(3-pyridyl)pyrimidine radical).[1][2]
 - Diagnostic: Confirms the presence of the free thione/thiol group.
- m/z 163.0 (Loss of HCN):
 - Mechanism:[1][2][4] Cleavage of the pyrimidine ring (Retro-Diels-Alder type or ring contraction).[1][2] Loss of 27 Da (HCN).[2]
 - Diagnostic: Characteristic of N-heterocycles.[1]
- m/z 78/79 (Pyridine Fragment):
 - Mechanism:[1][2][4] Cleavage of the C-C bond connecting the two rings.[1] The charge is retained on the pyridine moiety (
 - or
 -).[2]
 - Significance: Confirms the pyridine substituent.[1][5]
- m/z 112 (Pyrimidine-thiol core):
 - Mechanism:[1][2][4] If the pyridine ring is lost as a neutral radical, the charge remains on the mercaptopyrimidine core.[2] (Less common due to pyridine basicity).[1][2]

Impurity Profiling

Synthesis typically involves the reaction of a chalcone (3-(3-pyridyl)-1-substituted-prop-2-en-1-one) with thiourea.[1][2]

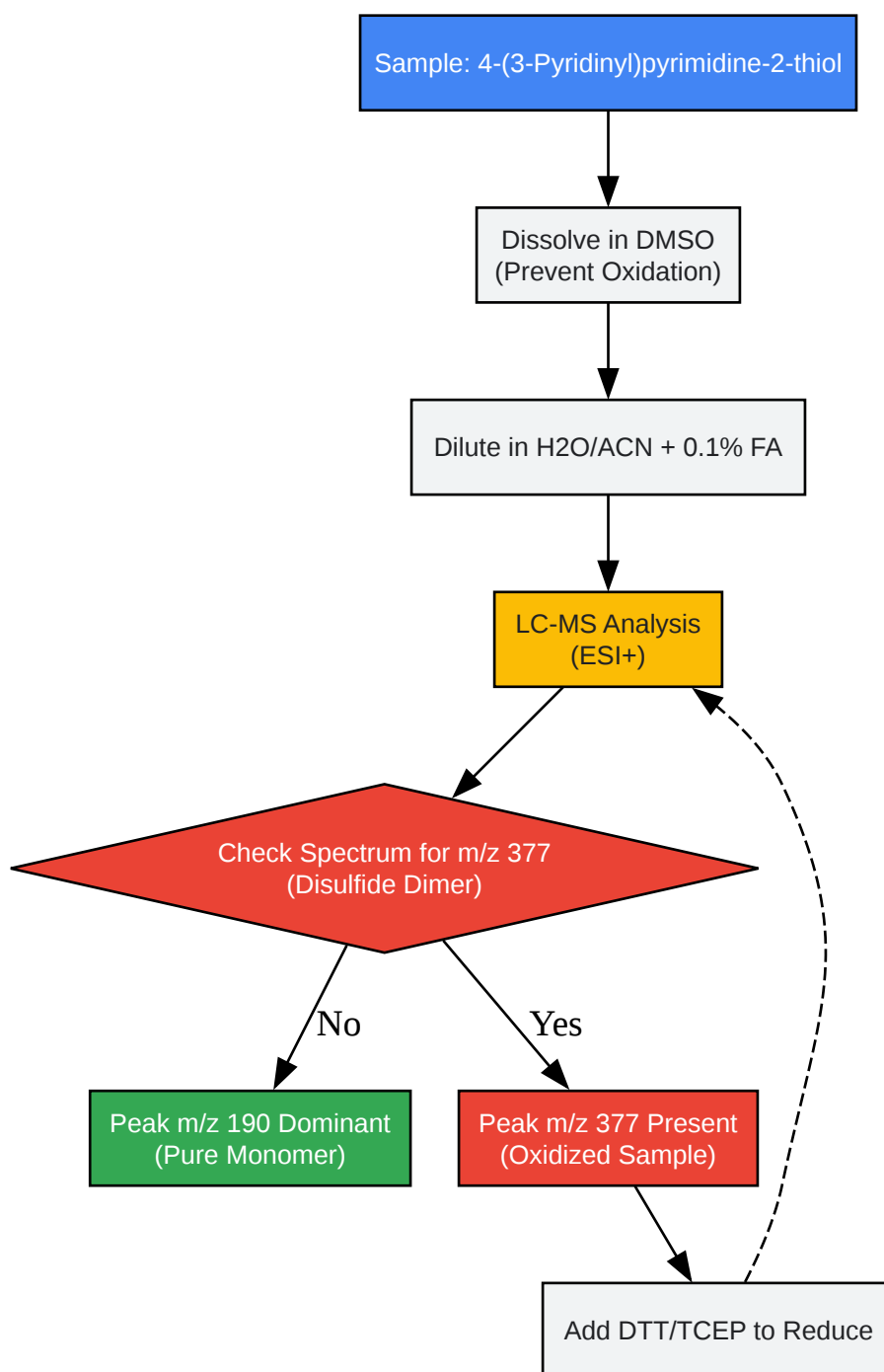
- Impurity A (Chalcone): Look for m/z corresponding to the starting chalcone (variable mass depending on synthesis route).[1][2]
- Impurity B (Oxygen Analog): 4-(3-Pyridinyl)pyrimidine-2-ol.[1][2]

[2] Result of hydrolysis or urea contamination.

Part 4: Visualization (Workflows & Mechanisms)[2]

Diagram 1: Analytical Workflow

This diagram illustrates the decision matrix for analyzing the compound, including the critical check for oxidative dimerization.



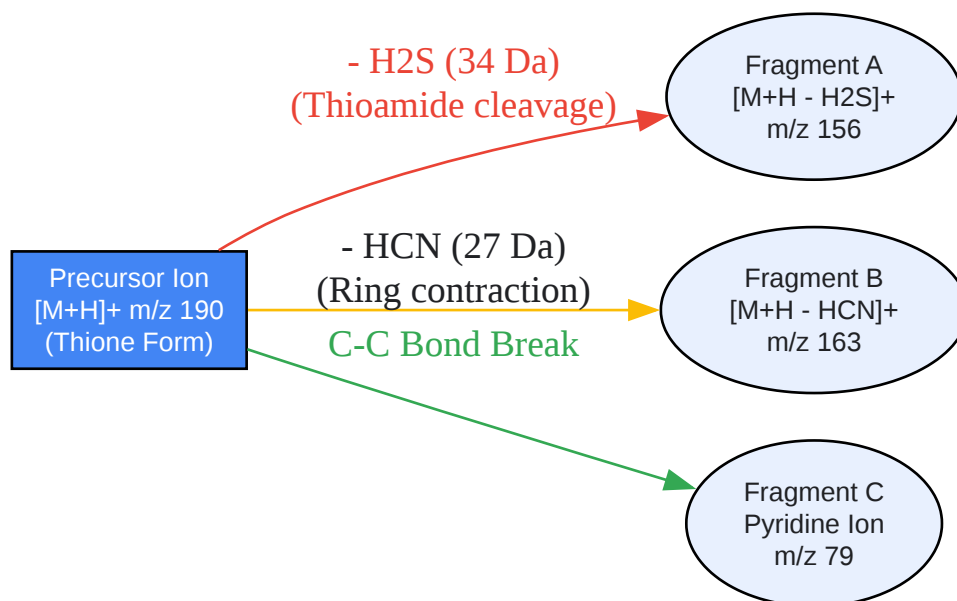
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Caption: Analytical workflow emphasizing the detection and remediation of disulfide dimerization artifacts common in mercaptopyrimidine analysis.

Diagram 2: Proposed Fragmentation Pathway

This diagram visualizes the mechanistic cleavage of the protonated molecule in the gas phase.

[1]



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Caption: ESI(+) MS/MS fragmentation pathways. The loss of H₂S is the diagnostic transition for the 2-thiol/thione substitution pattern.

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